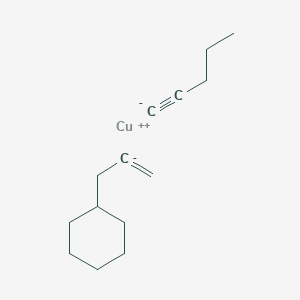
copper;pent-1-yne;prop-2-enylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;pent-1-yne;prop-2-enylcyclohexane is a complex organic compound that features a combination of copper, an alkyne (pent-1-yne), and a cycloalkane (prop-2-enylcyclohexane)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;pent-1-yne;prop-2-enylcyclohexane typically involves the following steps:
Formation of Pent-1-yne: This can be achieved through the dehydrohalogenation of 1-bromo-1-pentene using a strong base such as potassium tert-butoxide.
Preparation of Prop-2-enylcyclohexane: This compound can be synthesized via the hydrogenation of cyclohexene in the presence of a palladium catalyst.
Copper Coordination: The final step involves the coordination of copper with the alkyne and cycloalkane. This can be done by reacting copper(I) chloride with the alkyne and cycloalkane in the presence of a suitable ligand.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Copper;pent-1-yne;prop-2-enylcyclohexane can undergo oxidation reactions, particularly at the alkyne and cycloalkane moieties.
Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of a palladium or platinum catalyst.
Substitution: Substitution reactions can occur at the alkyne and cycloalkane groups, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
Copper;pent-1-yne;prop-2-enylcyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which copper;pent-1-yne;prop-2-enylcyclohexane exerts its effects involves the interaction of the copper center with various molecular targets. Copper can facilitate electron transfer reactions, making it a crucial component in catalytic processes. The alkyne and cycloalkane groups can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper;but-1-yne;prop-2-enylcyclohexane: Similar structure but with a shorter alkyne chain.
Copper;pent-1-yne;but-2-enylcyclohexane: Similar structure but with a different cycloalkane group.
Uniqueness
Copper;pent-1-yne;prop-2-enylcyclohexane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
113801-69-7 |
|---|---|
Molekularformel |
C14H22Cu |
Molekulargewicht |
253.87 g/mol |
IUPAC-Name |
copper;pent-1-yne;prop-2-enylcyclohexane |
InChI |
InChI=1S/C9H15.C5H7.Cu/c1-2-6-9-7-4-3-5-8-9;1-3-5-4-2;/h9H,1,3-8H2;3,5H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
IXQNYHILWUIBCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#[C-].C=[C-]CC1CCCCC1.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

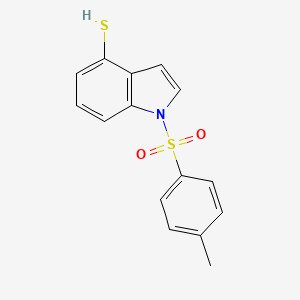
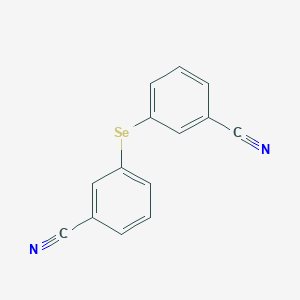
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

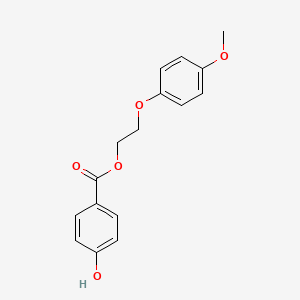
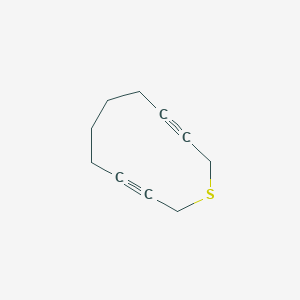
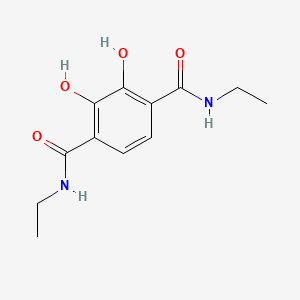



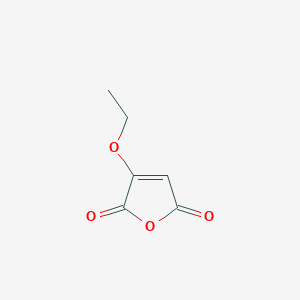
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
